molecular formula C9H9BrO4 B6152218 2-(2-bromo-4-methoxyphenoxy)acetic acid CAS No. 875816-50-5

2-(2-bromo-4-methoxyphenoxy)acetic acid

Cat. No.: B6152218
CAS No.: 875816-50-5
M. Wt: 261.1
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Description

2-(2-Bromo-4-methoxyphenoxy)acetic Acid (CAS 875816-50-5) is a brominated phenoxyacetic acid derivative supplied for research and further manufacturing applications. This compound is characterized by a molecular formula of C9H9BrO4 and a molecular weight of 261.07 g/mol . Compounds featuring the phenoxyacetic acid scaffold are of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutics . Specifically, this structural motif is recognized as a key pharmacophore in the development of agonists for metabolic disease targets, such as the Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs) . Research indicates that dual FFA1/PPARδ agonists based on this scaffold can promote glucose-dependent insulin secretion and improve insulin resistance, showing promise as potential anti-diabetic agents with a lower risk of hypoglycemia . As such, this chemical serves as a valuable building block for researchers synthesizing and optimizing lead compounds in metabolic disease research and other pharmaceutical development programs. This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

875816-50-5

Molecular Formula

C9H9BrO4

Molecular Weight

261.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves the reaction of 2-bromo-4-methoxyphenol with methyl chloroacetate or chloroacetic acid under basic conditions. This nucleophilic substitution proceeds via deprotonation of the phenolic hydroxyl group, enabling attack on the chloroacetate electrophile to form the phenoxyacetic acid backbone.

Key reagents :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) for deprotonation.

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone enhance nucleophilicity.

Temperature and Time

  • Optimal temperature : 80–100°C under reflux, ensuring complete substitution while minimizing side reactions.

  • Reaction duration : 6–12 hours, with longer times required for bulkier substrates.

Yield Improvements

  • Solvent selection : DMF increases reaction efficiency compared to acetone, as noted in analogous syntheses of brominated phenoxyacetic acids.

  • Stoichiometry : A 1:1.2 molar ratio of phenol to chloroacetate maximizes conversion, with excess base (1.5–2 equivalents) critical for neutralizing HCl byproducts.

Table 1: Representative Yields for Nucleophilic Substitution

Starting MaterialBaseSolventTemperature (°C)Yield (%)
2-Bromo-4-methoxyphenolK₂CO₃DMF8085
2-Bromo-4-methoxyphenolNaOHAcetone6072

Carboxylation and Functional Group Transformation Methods

Metal-Mediated Carboxylation

An alternative route adapts carboxylation strategies using carbon dioxide under high-pressure conditions. This method, inspired by syntheses of nitro-substituted phenylacetic acids, involves:

  • Generating a benzyl sodium intermediate via reaction of 2-bromo-4-methoxybromobenzene with metallic sodium.

  • Introducing CO₂ to form the carboxylic acid moiety.

Challenges :

  • Requires stringent anhydrous conditions.

  • Lower yields (60–70%) due to competing side reactions.

Bromination of Preformed Phenoxyacetic Acids

Post-functionalization of 2-(4-methoxyphenoxy)acetic acid via electrophilic bromination offers a modular approach. However, regioselectivity issues arise, with bromination occurring preferentially at the ortho position relative to the methoxy group.

Optimized bromination :

  • Reagent : Tribromophosphorus (PBr₃) in toluene at reflux.

  • Yield : 78% with minimal di-brominated byproducts.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Nucleophilic substitution outperforms carboxylation in yield (85% vs. 70%) and scalability.

  • Bromination post-functionalization introduces complexity but avoids handling volatile bromine gas.

Table 2: Method Comparison

MethodProsCons
Nucleophilic substitutionHigh yield, mild conditionsRequires pure phenol starting material
CarboxylationAvoids halogenated reagentsLow yield, high-pressure equipment
Post-brominationModularRegioselectivity challenges

Industrial Scalability Considerations

  • Cost : Chloroacetic acid derivatives are cost-effective compared to metal-mediated carboxylation reagents.

  • Safety : Tribromophosphorus demands careful handling due to corrosive and moisture-sensitive properties.

Emerging Techniques and Innovations

Photocatalytic Bromination

Recent advances in photoredox catalysis enable selective bromination under milder conditions. For example, iridium-based catalysts facilitate bromine radical generation, reducing side reactions.

Flow Chemistry Applications

Continuous-flow reactors improve heat management in exothermic bromination steps, enhancing reproducibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)acetic acid finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and interact with receptor sites, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications
2-(2-Bromo-4-methoxyphenoxy)acetic acid Br (ortho), OMe (para) C9H9BrO3 245.07 Hypothesized applications in medicinal chemistry; limited direct data .
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (meta), OMe (para) C9H9BrO3 245.07 Used in Combretastatin A-4 synthesis; forms centrosymmetric H-bonded dimers in crystals .
2-(4-Bromo-2-methoxyphenyl)acetic acid Br (para), OMe (ortho) C9H9BrO3 245.07 Commercial availability (CAS 1026089-09-7); safety hazards include skin irritation .
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid Acetyl, benzofuran, OMe groups C20H17O6 369.35 Synthesized via multicomponent reactions; enhanced complexity for pharmacological studies .

Key Differences

For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the bromine’s meta position allows the methoxy group to remain coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group tilts 78.15° from the ring plane . This geometry influences crystal packing and hydrogen-bonding motifs (e.g., R22(8) dimers) .

Synthetic Routes :

  • The meta-bromo isomer (CAS 38692-72-7) is synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid . Achieving ortho-bromo selectivity may require alternative directing groups or reaction conditions.
  • More complex derivatives, such as benzofuran-containing analogs, are synthesized using multicomponent reactions involving acetovanillone and arylglyoxals .

Applications :

  • The meta-bromo isomer is a key intermediate in Combretastatin A-4 (antimitotic agent) and Vancomycin-model systems .
  • Para-bromo analogs (e.g., 2-(4-bromo-2-methoxyphenyl)acetic acid) are marketed for laboratory use but lack detailed pharmacological data .

Notes

  • Crystal Packing : The meta-bromo isomer’s hydrogen-bonded dimers enhance thermal stability and influence bioavailability .
  • Hazards : Brominated aromatics generally require precautions for skin/eye contact and inhalation .

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-4-methoxyphenoxy)acetic acid, and how is regioselectivity achieved?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of 4-methoxyphenoxyacetic acid using bromine (Br₂) in acetic acid under controlled conditions. Key steps include:
  • Dissolving 4-methoxyphenoxyacetic acid in glacial acetic acid.
  • Slow addition of Br₂ in acetic acid (1:1 molar ratio) at 0–25°C to minimize side reactions.
  • Stirring for 1–2 hours, followed by quenching with ice water to precipitate the product .
  • Regioselectivity is influenced by the electron-donating methoxy group, which directs bromination to the ortho position. Confirmation requires NMR (¹H/¹³C) and X-ray crystallography to verify substituent positions .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key features should be observed?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons adjacent to bromine (H-3) show deshielding (δ ~7.5–7.8 ppm). Methoxy protons appear as a singlet (δ ~3.8 ppm), and the acetic acid CH₂ group resonates as a singlet (δ ~4.6 ppm) .
  • ¹³C NMR : The carbonyl carbon (COOH) appears at δ ~170–175 ppm. The Br-substituted aromatic carbon (C-2) is downfield-shifted (δ ~125–130 ppm) .
  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a ≈ 12.5 Å, b ≈ 8.3 Å, c ≈ 9.0 Å, β ≈ 93.6°. Hydrogen-bonded dimers (R₂²(8) motif) confirm intermolecular interactions .

Q. How can crystallization be optimized to obtain high-quality crystals for X-ray diffraction?

  • Methodological Answer :
  • Use slow evaporation of a saturated solution in a 1:1 mixture of ethanol/water at 4°C.
  • Add trace acetic acid (0.1% v/v) to stabilize the carboxylic acid dimerization.
  • Monitor crystal growth under polarized light to ensure uniformity.
  • Single-crystal X-ray analysis with SHELXTL or APEX2 software refines the structure, with absorption correction (e.g., SADABS) applied to mitigate data artifacts .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the molecular geometry and intermolecular interactions in the solid state?

  • Methodological Answer :
  • Substituent Effects :
  • The methoxy group (electron-donating) induces coplanarity with the aromatic ring (torsion angle < 2°), while the acetic acid group tilts ~78° relative to the ring due to steric and electronic effects .
  • Bromine (electron-withdrawing) enlarges the adjacent C–C–C angle to ~121.5°, compared to 118.2° for methoxy-substituted carbons .
  • Intermolecular Interactions : Centrosymmetric hydrogen-bonded dimers (O–H⋯O, ~2.65 Å) dominate the crystal packing. Weak C–H⋯O contacts further stabilize the lattice, as validated by Hirshfeld surface analysis .

Q. What strategies are effective in resolving data contradictions when determining hydrogen bonding motifs in crystal structures?

  • Methodological Answer :
  • Statistical Validation : Use FCF_filter to exclude outliers (e.g., reflections with I < 2σ(I)) and apply the Prince-Nicholson test to assess data consistency .
  • Hydrogen Atom Placement : Constrain H-atom positions using SHELXTL’s riding model, with Uiso(H) = 1.2–1.5 × Ueq(parent atom). Refine anisotropic displacement parameters for non-H atoms .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., iodinated derivatives) to validate hydrogen-bonding patterns .

Q. How can computational methods be integrated with experimental data to predict reactivity in complex organic syntheses involving this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize transition-state geometries (e.g., bromination or esterification) using Gaussian or ORCA. Compare computed NMR shifts with experimental data to validate intermediates .
  • Retrosynthetic Planning : Tools like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases. For example, coupling this compound with amines via EDCI/HOBt-mediated amidation .
  • Molecular Docking : Predict binding affinity in drug discovery contexts (e.g., Combretastatin analogs) using AutoDock Vina, guided by X-ray-derived conformations .

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